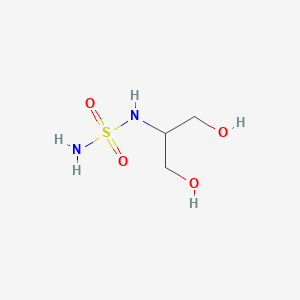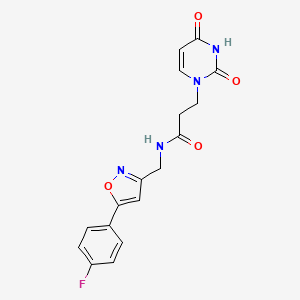
1,3-Dihydroxy-2-(sulfamoylamino)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dihydroxy-2-(sulfamoylamino)propane, also known as sulfoxaflor, is a novel insecticide that has recently gained attention in the scientific community. Sulfoxaflor belongs to the sulfoximine class of insecticides and has a unique mode of action that targets the nicotinic acetylcholine receptors (nAChRs) in insects.
Mecanismo De Acción
Sulfoxaflor acts as a selective agonist of the insect nAChRs, which are essential for the normal functioning of the nervous system. Sulfoxaflor binds to the nAChRs and causes overstimulation, leading to paralysis and death of the insect. Sulfoxaflor has a high affinity for the nAChRs in insects, but a low affinity for the nAChRs in mammals, making it a selective insecticide with low toxicity to mammals.
Biochemical and Physiological Effects:
Sulfoxaflor has been found to have a significant impact on the biochemical and physiological processes of insects. It disrupts the normal functioning of the nervous system, leading to paralysis and death. Sulfoxaflor also affects the feeding behavior, reproduction, and development of insects. It has been shown to reduce the egg-laying capacity of female insects and inhibit the growth of larvae.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sulfoxaflor has several advantages for use in lab experiments. It is highly effective against a wide range of insect pests and has a unique mode of action that can be studied to gain insights into the functioning of the nervous system in insects. Sulfoxaflor is also easy to handle and has a long shelf life. However, 1,3-Dihydroxy-2-(sulfamoylamino)propane has some limitations for use in lab experiments. It is highly toxic to bees and other beneficial insects, which can make it difficult to study its impact on non-target organisms. Sulfoxaflor is also relatively expensive compared to other insecticides, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on 1,3-Dihydroxy-2-(sulfamoylamino)propane. One area of research is the development of new formulations of 1,3-Dihydroxy-2-(sulfamoylamino)propane that can reduce its impact on non-target organisms. Another area of research is the study of the impact of 1,3-Dihydroxy-2-(sulfamoylamino)propane on the microbiome of insects, which can have important implications for the ecology of insect populations. Additionally, the study of the resistance mechanisms of insects to 1,3-Dihydroxy-2-(sulfamoylamino)propane can provide insights into the evolution of resistance and the development of new insecticides. Finally, the use of 1,3-Dihydroxy-2-(sulfamoylamino)propane in integrated pest management strategies can be explored to develop sustainable pest control practices.
Métodos De Síntesis
Sulfoxaflor is synthesized through a multi-step process that involves the reaction of 2-chloro-6-trifluoromethylpyridine with sodium sulfite to form a sulfoximine intermediate. The intermediate is then reacted with 1,3-dihydroxypropan-2-one to form 1,3-Dihydroxy-2-(sulfamoylamino)propane. This synthesis method has been optimized to produce 1,3-Dihydroxy-2-(sulfamoylamino)propane with high yield and purity.
Aplicaciones Científicas De Investigación
Sulfoxaflor has been extensively studied for its insecticidal properties and has been found to be highly effective against a wide range of insect pests. It has been used to control pests in various crops such as cotton, soybean, citrus, and vegetables. Sulfoxaflor has also been studied for its impact on non-target organisms such as bees, butterflies, and other beneficial insects.
Propiedades
IUPAC Name |
1,3-dihydroxy-2-(sulfamoylamino)propane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O4S/c4-10(8,9)5-3(1-6)2-7/h3,5-7H,1-2H2,(H2,4,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTRVIOXGVLFKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)NS(=O)(=O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dihydroxy-2-(sulfamoylamino)propane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxa-8-azaspiro[3.5]nonan-7-one](/img/structure/B2407417.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2407420.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethyl-N-(3-methylphenyl)acetamide](/img/no-structure.png)





![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2407433.png)
![(E)-1-[2-(3-chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2407434.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2407439.png)